molecular formula C14H15NO3 B12824814 5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid

5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid

Cat. No.: B12824814
M. Wt: 245.27 g/mol
InChI Key: SVNYNAUSLYAXSV-UHFFFAOYSA-N
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Description

5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes, often catalyzed by copper (I) or ruthenium (II) complexes . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the reaction between substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . Microwave-assisted synthesis and solid-phase synthesis are also explored for their efficiency and eco-friendliness .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur in the presence of reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-(tert-Butyl)isoxazole-5-carboxylic acid
  • 5-Amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester
  • 5-(4-tert-Butoxycarbonylamino-phenyl)isoxazole-3-carboxylic acid

Comparison: 5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid stands out due to its unique tert-butyl group, which can influence its biological activity and chemical reactivity. Compared to other isoxazole derivatives, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific therapeutic applications .

Biological Activity

5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its activity against various cancer cell lines.

Chemical Structure and Synthesis

The compound features an isoxazole ring substituted with a tert-butyl group and a phenyl moiety. Its molecular formula is C14H17N1O3C_{14}H_{17}N_{1}O_{3} with a molecular weight of approximately 247.29 g/mol. The synthesis typically involves the reaction of 4-tert-butylphenylhydrazine with appropriate carboxylic acid derivatives under controlled conditions to yield the desired isoxazole derivative.

Anticancer Properties

Research has indicated that derivatives of isoxazole, including this compound, exhibit significant cytotoxicity against various cancer cell lines. A study evaluated several isoxazole derivatives, including related compounds, for their anticancer activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines using the MTS assay.

Key Findings:

  • Cytotoxicity: Compounds similar to this compound showed IC50 values ranging from 2.3 µM to over 40 µM against different cancer cell lines, indicating selective toxicity towards cancer cells compared to normal cells .
  • Mechanism of Action: The mechanism involves cell cycle arrest in the G0/G1 phase, as evidenced by increased levels of retinoblastoma (Rb) protein and decreased cyclin-dependent kinase (CDK4) levels in treated cells .
CompoundCell LineIC50 (µM)Mechanism
5aHuh72.3G0/G1 arrest
5rHepG23.8G0/G1 arrest
5tSNU4758.5G0/G1 arrest

Antioxidant Activity

In addition to anticancer properties, some studies have reported antioxidant activities associated with isoxazole derivatives. The ability to scavenge free radicals contributes to their potential therapeutic applications in oxidative stress-related diseases.

Case Studies

  • Cytotoxic Evaluation Against Cancer Cell Lines:
    A series of related isoxazole derivatives were synthesized and tested against various cancer cell lines. For instance, compound 2d demonstrated an IC50 value of approximately 15.48 µg/mL against HeLa cells, showcasing its potential as an effective anticancer agent .
  • In Vivo Studies:
    Further investigations into the in vivo efficacy of these compounds revealed their ability to inhibit tumor growth in animal models, indicating promising therapeutic potential for future clinical applications .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-14(2,3)10-6-4-9(5-7-10)12-8-11(13(16)17)15-18-12/h4-8H,1-3H3,(H,16,17)

InChI Key

SVNYNAUSLYAXSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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